molecular formula C7H9FN2O4S2 B2529364 5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride CAS No. 2375260-18-5

5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride

Cat. No.: B2529364
CAS No.: 2375260-18-5
M. Wt: 268.28
InChI Key: HLUINFXSMLTYDT-UHFFFAOYSA-N
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Description

5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C7H9FNO4S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride typically involves the reaction of pyridine derivatives with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions, resulting in the formation of sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Reagents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids.

Scientific Research Applications

5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonic acid derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfamoyl)pyridine-2-sulfonyl fluoride
  • 5-(Ethylsulfamoyl)pyridine-2-sulfonyl fluoride
  • 5-(Propylsulfamoyl)pyridine-2-sulfonyl fluoride

Uniqueness

5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride is unique due to its specific structural features, such as the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

5-(dimethylsulfamoyl)pyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O4S2/c1-10(2)16(13,14)6-3-4-7(9-5-6)15(8,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUINFXSMLTYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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